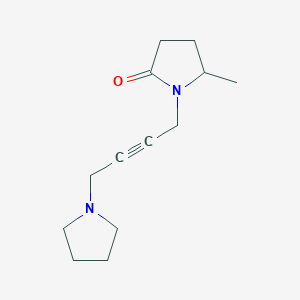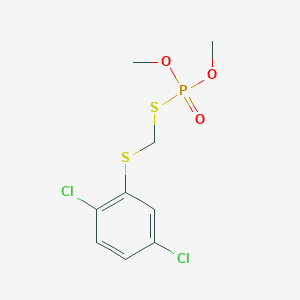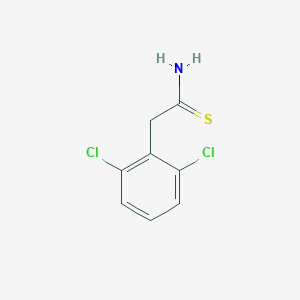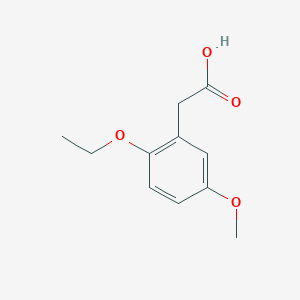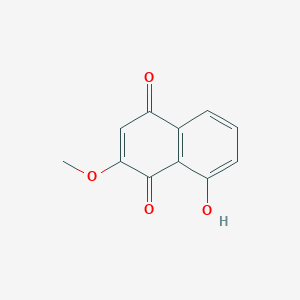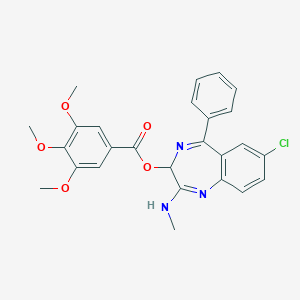
7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine is a chemical compound that belongs to the benzodiazepine family. It is a potent and selective agonist for the GABAA receptor and is commonly used in scientific research for its anxiolytic and sedative effects.
Mécanisme D'action
7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine acts as a positive allosteric modulator of the GABAA receptor. It enhances the binding of GABA to the receptor, which leads to an increase in the opening of chloride ion channels and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and anxiolytic and sedative effects.
Effets Biochimiques Et Physiologiques
The anxiolytic and sedative effects of 7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine are due to its ability to enhance the binding of GABA to the GABAA receptor. This results in a decrease in neuronal excitability and an increase in the opening of chloride ion channels, leading to hyperpolarization of the neuron. The compound also has anticonvulsant and muscle-relaxant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine in lab experiments is its high potency and selectivity for the GABAA receptor. This allows for precise and controlled studies of the receptor and its effects on behavior. However, one limitation is that the compound has a short half-life and requires frequent dosing in animal studies.
Orientations Futures
There are many future directions for the use of 7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine in scientific research. One area of interest is in the development of novel anxiolytic and sedative drugs that target the GABAA receptor. Another area of interest is in the study of the central nervous system and its effects on behavior. Additionally, the compound could be used in studies of drug addiction and withdrawal, as benzodiazepines are commonly abused and can lead to dependence and withdrawal symptoms.
Méthodes De Synthèse
The synthesis of 7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine involves the reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one with N-methyl-N-(3,4,5-trimethoxybenzoyl)glycinate in the presence of a base. The reaction is carried out under reflux conditions and the product is obtained in high yield and purity.
Applications De Recherche Scientifique
7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine is commonly used in scientific research for its anxiolytic and sedative effects. It is used to study the GABAA receptor, which is the target of many drugs used to treat anxiety and insomnia. The compound is also used in studies of the central nervous system and its effects on behavior.
Propriétés
Numéro CAS |
18035-93-3 |
|---|---|
Nom du produit |
7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine |
Formule moléculaire |
C26H24ClN3O5 |
Poids moléculaire |
493.9 g/mol |
Nom IUPAC |
(7-chloro-2-methylimino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C26H24ClN3O5/c1-28-24-25(35-26(31)16-12-20(32-2)23(34-4)21(13-16)33-3)30-22(15-8-6-5-7-9-15)18-14-17(27)10-11-19(18)29-24/h5-14,25H,1-4H3,(H,28,29) |
Clé InChI |
SWMWJOLPVCXUHB-UHFFFAOYSA-N |
SMILES isomérique |
CNC1=NC2=C(C=C(C=C2)Cl)C(=NC1OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4 |
SMILES |
CN=C1C(N=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
SMILES canonique |
CNC1=NC2=C(C=C(C=C2)Cl)C(=NC1OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4 |
Synonymes |
7-Chloro-2-(methylamino)-5-phenyl-3H-1,4-benzodiazepin-3-yl=3,4,5-trimethoxybenzoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



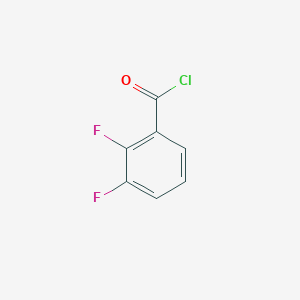
![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B99611.png)
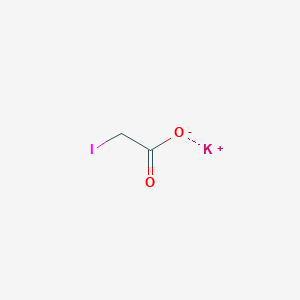
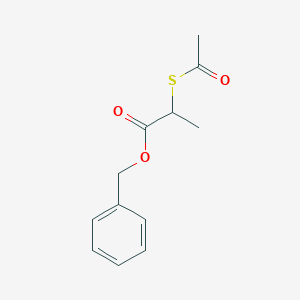
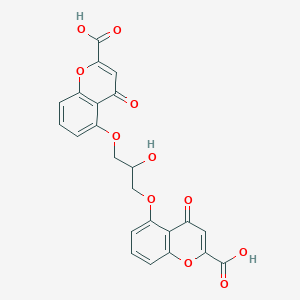
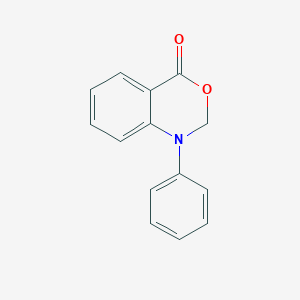
![6-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B99622.png)
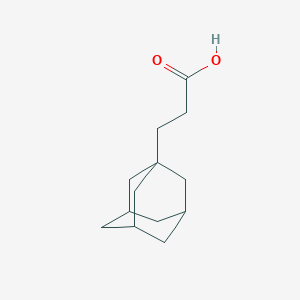
![Ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-, sodium salt](/img/structure/B99626.png)
